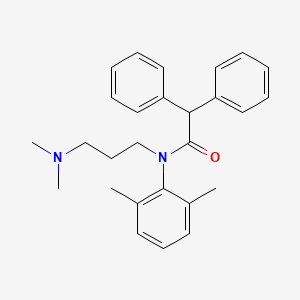
Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a diphenyl group, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- typically involves the reaction of acetanilide with 3-(dimethylamino)propylamine under specific conditions. One common method includes the use of lead acetate as a catalyst in a solvent-free environment, which enhances the reaction rate and yields high-quality products . The reaction can be represented as follows:
Acetanilide+3-(dimethylamino)propylamineLead acetateN-(3-(dimethylamino)propyl)acetanilide
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of esters instead of carboxylic acids to increase the reaction rate and yield. The use of esters also reduces the toxicity and cost associated with the reactants .
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted acetanilides, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: This compound is similar in structure but contains a methacrylamide group instead of an acetanilide group.
N-(3-(dimethylamino)propyl)acetamide: This compound is similar but lacks the diphenyl group, making it less complex.
Uniqueness
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- is unique due to its combination of a dimethylamino group and a diphenyl group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
17307-20-9 |
|---|---|
Fórmula molecular |
C27H32N2O |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O/c1-21-13-11-14-22(2)26(21)29(20-12-19-28(3)4)27(30)25(23-15-7-5-8-16-23)24-17-9-6-10-18-24/h5-11,13-18,25H,12,19-20H2,1-4H3 |
Clave InChI |
OYESUEDHZYJGGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


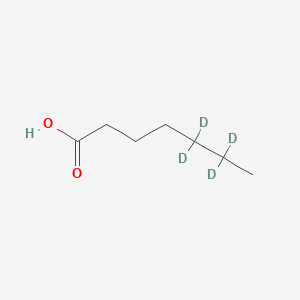
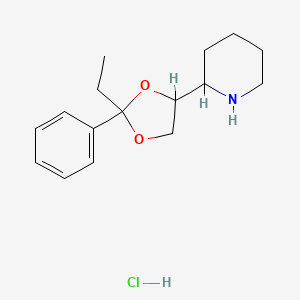


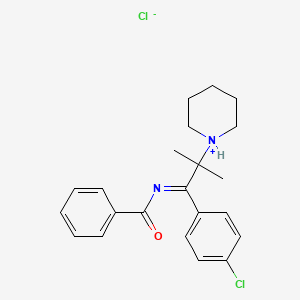
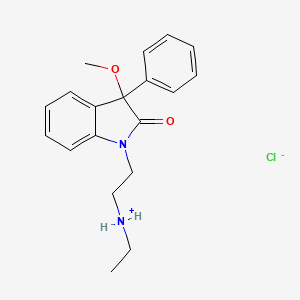
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
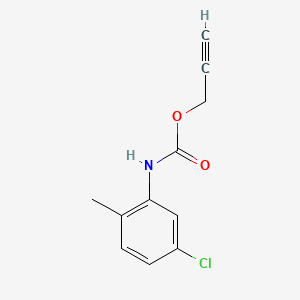

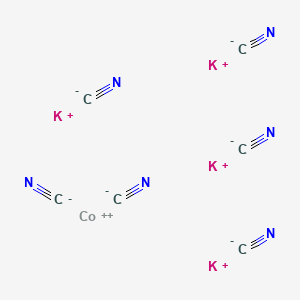
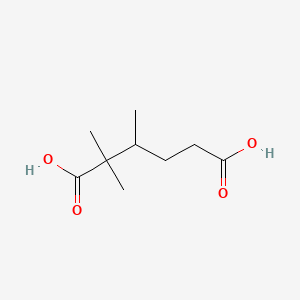
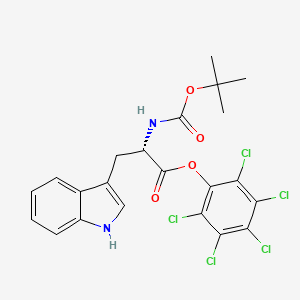
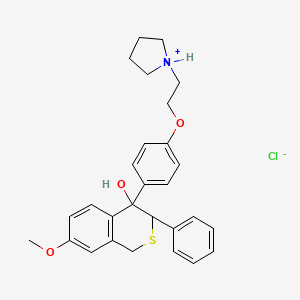
![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
